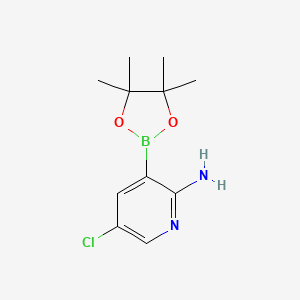
2-(5-cyclobutylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Cyclobutylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CBTD) is a synthetic organic compound that has been studied extensively for its potential applications in various fields. CBTD has been used in the synthesis of various compounds, as well as in the production of pharmaceuticals, biocatalysis, and other industrial processes. CBTD has also been studied for its potential use as a therapeutic agent and has been found to have a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-(5-cyclobutylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for its potential applications in various fields, including the synthesis of pharmaceuticals, biocatalysis, and other industrial processes. In the pharmaceutical industry, 2-(5-cyclobutylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used as an intermediate in the synthesis of various drugs, including anticonvulsants, anti-inflammatory agents, and anti-cancer drugs. In biocatalysis, 2-(5-cyclobutylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used as a catalyst in the synthesis of various compounds, such as peptides and amino acids. 2-(5-cyclobutylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has also been used in the production of plastics, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(5-cyclobutylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not fully understood. However, it is believed that 2-(5-cyclobutylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane binds to proteins and enzymes in the body, which leads to changes in the activity of the proteins and enzymes. This binding is thought to be mediated by hydrogen bonding, electrostatic interactions, and hydrophobic interactions. Additionally, 2-(5-cyclobutylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been shown to interact with other molecules, such as lipids, which may lead to further changes in the activity of proteins and enzymes.
Biochemical and Physiological Effects
2-(5-cyclobutylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-(5-cyclobutylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, 2-(5-cyclobutylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been shown to inhibit the activity of enzymes involved in the synthesis of proteins and other molecules. In vivo studies have shown that 2-(5-cyclobutylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can reduce inflammation, improve wound healing, and reduce the severity of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-cyclobutylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several advantages for use in laboratory experiments. 2-(5-cyclobutylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is relatively easy to synthesize and can be used in a wide range of applications. Additionally, 2-(5-cyclobutylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is relatively stable and can be stored at room temperature for extended periods of time. However, there are some limitations to the use of 2-(5-cyclobutylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory experiments. 2-(5-cyclobutylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not very soluble in water, which can limit its use in certain applications. Additionally, 2-(5-cyclobutylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is toxic and should be handled with care.
Direcciones Futuras
The potential future directions for research on 2-(5-cyclobutylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are numerous. One potential direction is to further investigate the mechanism of action of 2-(5-cyclobutylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its effects on biochemical and physiological processes. Additionally, further research could be conducted to identify new applications for 2-(5-cyclobutylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, such as in the synthesis of new drugs or the production of new industrial products. Finally, further research could be conducted to identify new methods for the synthesis of 2-(5-cyclobutylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, such as through the use of enzymes or other catalysts.
Métodos De Síntesis
2-(5-cyclobutylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized by a variety of methods, including the Diels-Alder reaction, a cycloaddition reaction that involves the formation of a new ring structure. The Diels-Alder reaction requires the presence of a dienophile, a diene, and a catalyst. The dienophile is typically an alkene, such as cyclobutylthiophen-2-yl, while the diene is typically a conjugated diene, such as tetramethyl-1,3,2-dioxaborolane. The catalyst is typically an organic base, such as sodium hydroxide or potassium hydroxide. The Diels-Alder reaction is typically conducted in a solvent, such as acetonitrile or dimethylformamide.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-cyclobutylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the Suzuki-Miyaura cross-coupling reaction between 5-cyclobutyl-2-bromothiophene and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.", "Starting Materials": [ "5-cyclobutyl-2-bromothiophene", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium(II) acetate", "Phosphine ligand", "Base", "Solvent" ], "Reaction": [ "Step 1: Dissolve 5-cyclobutyl-2-bromothiophene, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, palladium(II) acetate, and phosphine ligand in a solvent such as toluene or DMF.", "Step 2: Add a base such as potassium carbonate or sodium hydroxide to the reaction mixture.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Cool the reaction mixture and filter off any solids.", "Step 5: Purify the crude product by column chromatography or recrystallization to obtain 2-(5-cyclobutylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a white solid." ] } | |
Número CAS |
2223036-76-6 |
Nombre del producto |
2-(5-cyclobutylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Fórmula molecular |
C14H21BO2S |
Peso molecular |
264.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



